![molecular formula C27H20N6O B3454821 bis[2-(4-aminophenyl)-1H-benzimidazol-5-yl]methanone](/img/structure/B3454821.png)
bis[2-(4-aminophenyl)-1H-benzimidazol-5-yl]methanone
Vue d'ensemble
Description
Bis[2-(4-aminophenyl)-1H-benzimidazol-5-yl]methanone: is an aromatic heterocyclic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two benzimidazole rings, each substituted with an aminophenyl group, connected through a central methanone group. It is commonly used in various scientific research fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(4-aminophenyl)-1H-benzimidazol-5-yl]methanone typically involves the reaction of 3,3’,4,4’-biphenyltetramine with p-aminobenzoic acid in polyphosphoric acid. This one-step reaction yields the compound with high purity and efficiency . The reaction conditions include maintaining a high temperature and using polyphosphoric acid as a solvent to facilitate the formation of the benzimidazole rings.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis[2-(4-aminophenyl)-1H-benzimidazol-5-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Bis[2-(4-aminophenyl)-1H-benzimidazol-5-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of bis[2-(4-aminophenyl)-1H-benzimidazol-5-yl]methanone involves its interaction with various molecular targets and pathways. The compound’s aminophenyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their function and leading to therapeutic outcomes .
Comparaison Avec Des Composés Similaires
- Bis(4-aminophenyl)methanone
- 4,4’-Diaminobenzophenone
- 4,4’-Dihydroxybenzophenone
- 4,4’-Dichlorobenzophenone
- 4,4’-Dimethoxybenzophenone
Comparison: Bis[2-(4-aminophenyl)-1H-benzimidazol-5-yl]methanone is unique due to the presence of benzimidazole rings, which confer additional stability and reactivity compared to other similar compounds. This structural feature enhances its thermal stability and mechanical properties, making it more suitable for high-performance applications in materials science and industry .
Propriétés
IUPAC Name |
bis[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N6O/c28-19-7-1-15(2-8-19)26-30-21-11-5-17(13-23(21)32-26)25(34)18-6-12-22-24(14-18)33-27(31-22)16-3-9-20(29)10-4-16/h1-14H,28-29H2,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUADVIPWKCDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chloro-4,5-difluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3454738.png)
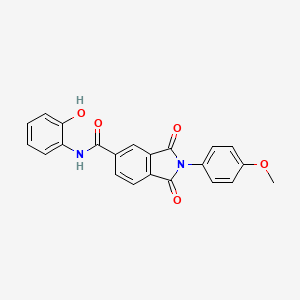
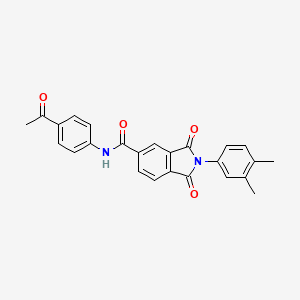
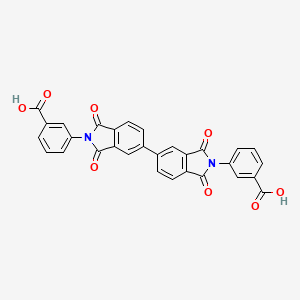

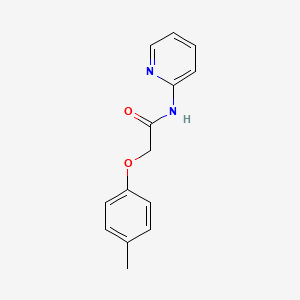
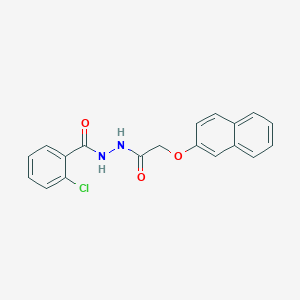
![2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3454787.png)
![2-[(2,4-Dimethylphenyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B3454792.png)
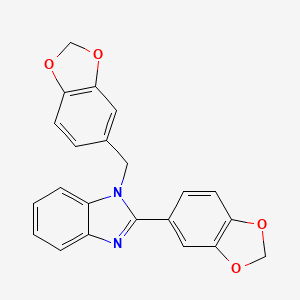
![Methyl 3-[[2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate](/img/structure/B3454807.png)
![5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3454810.png)
![4,8-Dibromo-2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3454830.png)
![N-(2-hydroxy-5-methylphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3454834.png)
